molecular formula C3H8N2S B1274211 N,N-Dimethylthiourea CAS No. 6972-05-0

N,N-Dimethylthiourea

Cat. No.: B1274211
CAS No.: 6972-05-0
M. Wt: 104.18 g/mol
InChI Key: ZQGWBPQBZHMUFG-UHFFFAOYSA-N
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Description

N,N-Dimethylthiourea is an organosulfur compound with the chemical formula C₃H₈N₂S . It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its role as a scavenger of reactive oxygen species, particularly hydroxyl radicals, and has applications in various fields including chemistry, biology, and medicine .

Scientific Research Applications

N,N-Dimethylthiourea has a wide range of applications in scientific research:

Safety and Hazards

N,N’-Dimethylthiourea is moderately toxic by ingestion . It may cause an allergic skin reaction . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for N,N’-Dimethylthiourea are not mentioned in the search results, it is noted that the compound has been used in research studies, such as investigating its protective effect against stress-induced gastric mucosal lesions in rats and its effect on seed germination and radicle elongation of maize . These studies suggest potential future research directions in understanding the biological effects and applications of N,N’-Dimethylthiourea.

Biochemical Analysis

Biochemical Properties

N,N-Dimethylthiourea plays a significant role in biochemical reactions by interacting with reactive oxygen species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). It acts as a scavenger, reducing the accumulation of these ROS and thereby protecting cells from oxidative damage. The compound interacts with enzymes like catalase and peroxidases, which are involved in the detoxification of hydrogen peroxide. By reducing the levels of ROS, this compound helps maintain cellular redox balance and prevents oxidative stress-induced damage .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of ROS, which are key signaling molecules in many cellular processes. For instance, in maize seeds, this compound inhibits the accumulation of hydrogen peroxide, thereby affecting the expression of antioxidant enzyme-related genes such as ZmAPX2 and ZmCAT2 . This modulation of gene expression impacts cellular metabolism and the overall function of the cells. Additionally, this compound has been found to protect cells from apoptosis induced by oxidative stress, as seen in studies involving cisplatin-induced nephrotoxicity in rat kidney mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species. It binds to hydrogen peroxide and hydroxyl radicals, neutralizing their reactivity and preventing them from causing cellular damage. This scavenging action is facilitated by the thiourea group in the compound, which has a high affinity for ROS. By reducing the levels of ROS, this compound inhibits the activation of oxidative stress pathways and prevents the downstream effects such as lipid peroxidation, protein oxidation, and DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its effectiveness as a ROS scavenger can diminish over prolonged periods. Studies have shown that the inhibitory effect of this compound on radicle growth in maize seeds is dose-dependent and reversible upon transferring the seeds to a water medium . This indicates that the compound’s effects are transient and can be modulated by changing the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively scavenges ROS and protects cells from oxidative damage. At higher doses, it can exhibit toxic effects. For example, in studies involving cisplatin-induced nephrotoxicity in rats, this compound was administered at a dose of 500 mg/kg body weight, which significantly inhibited oxidative stress and prevented renal mitochondrial damage . The potential toxic effects at higher doses need to be carefully evaluated to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to ROS detoxification. It interacts with enzymes such as catalase and peroxidases, which play crucial roles in the breakdown of hydrogen peroxide. By scavenging ROS, this compound helps maintain the redox balance within cells and prevents the accumulation of harmful oxidative byproducts . This interaction with metabolic enzymes highlights the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. The compound’s small molecular size allows it to easily penetrate cell membranes and reach various cellular compartments. Once inside the cells, this compound can interact with ROS and other biomolecules, exerting its protective effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and the presence of transporters or binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its ROS scavenging activity. The compound’s subcellular localization is crucial for its function, as it needs to be in close proximity to the sites of ROS generation. In plant cells, for example, this compound has been shown to localize in the radicle sheaths and radicles, where it eliminates stable hydrogen peroxide accumulation . This targeted localization ensures that the compound can effectively neutralize ROS and protect cellular components from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylthiourea can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds as follows:

    Dimethylamine and Carbon Disulfide Reaction:

    Addition of Ammonia:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and ensure efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylurea and sulfur dioxide.

    Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products:

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the methyl groups.

    N,N-Diethylthiourea: Similar structure but with ethyl groups instead of methyl groups.

    Tetramethylthiourea: Contains four methyl groups attached to the nitrogen atoms.

Comparison:

Properties

IUPAC Name

1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWBPQBZHMUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220007
Record name 1,1-Dimethyl-2-thiourea
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Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-05-0
Record name N,N-Dimethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-05-0
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Record name 1,1-Dimethyl-2-thiourea
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Record name N,N-Dimethylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246
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Record name 1,1-Dimethyl-2-thiourea
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Record name 1,1-dimethyl-2-thiourea
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Record name 1,1-DIMETHYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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